1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride
Description
1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a dihydrochloride salt of a synthetic adamantane-piperazine hybrid. Its structure comprises:
- Adamantane core: A rigid, lipophilic tricyclic hydrocarbon known for enhancing metabolic stability and membrane permeability .
- Methoxy linker: Connects the adamantane to a propan-2-ol backbone.
- Piperazine moiety: Substituted with a 4-methoxyphenyl group, which modulates receptor affinity and solubility.
- Dihydrochloride salt: Improves aqueous solubility for pharmacological applications.
Properties
IUPAC Name |
1-(1-adamantylmethoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38N2O3.2ClH/c1-29-24-4-2-22(3-5-24)27-8-6-26(7-9-27)16-23(28)17-30-18-25-13-19-10-20(14-25)12-21(11-19)15-25;;/h2-5,19-21,23,28H,6-18H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNZCMVDOWOKMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(COCC34CC5CC(C3)CC(C5)C4)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((3R,5R,7R)-adamantan-1-ylmethoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a synthetic derivative characterized by an adamantane core and a piperazine moiety. This structure suggests potential applications in medicinal chemistry, particularly in the modulation of neurotransmitter systems. This article reviews its biological activity, focusing on receptor interactions, pharmacological effects, and relevant case studies.
Chemical Structure
The chemical formula for this compound is , and it features a complex arrangement that enhances its lipophilicity and stability. The adamantane structure contributes to its unique pharmacokinetic properties.
Research indicates that the compound acts primarily as a dopamine D3 receptor modulator . The D3 receptor is implicated in various neurological conditions, including schizophrenia and Parkinson's disease. The structural modifications in this compound aim to improve selectivity and affinity towards D3 receptors compared to D2 receptors.
Binding Affinity
Studies have shown that compounds with similar structures exhibit high binding affinities for D3 receptors. For instance, a related compound demonstrated a K_i value of approximately 1 nM for D3 receptors, indicating significant potential for therapeutic applications in treating disorders associated with dopaminergic dysregulation .
Pharmacological Effects
The biological activity of this compound has been evaluated through various in vitro and in vivo studies:
- Neurotransmitter Modulation : The compound has been linked to the modulation of dopamine levels in the brain, which could be beneficial for conditions like schizophrenia and depression.
- Antidepressant Properties : In animal models, compounds with similar structures have shown antidepressant-like effects, likely through their interaction with serotonin receptors .
Case Studies
Several studies have investigated the pharmacological properties of related compounds:
- Dopamine Receptor Selectivity : A study examined the selectivity of various piperazine derivatives for D3 versus D2 receptors. It was found that modifications to the piperazine ring could enhance selectivity significantly .
- Behavioral Studies : In behavioral assays using rodent models, compounds similar to the target compound showed reduced anxiety-like behavior and improved cognitive function, supporting their potential use in treating anxiety disorders .
Data Tables
| Property | Value |
|---|---|
| Chemical Formula | C₁₈H₃₄Cl₂N₂O |
| Molecular Weight | 423.39 g/mol |
| Binding Affinity (D3 receptor) | K_i ≈ 1 nM |
| Solubility | Soluble in water |
| Lipophilicity | High |
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of pharmacological activities, primarily due to its ability to interact with various biological targets. Notably, derivatives of adamantane compounds have been investigated for their effects on the P2X(7) receptor, which is implicated in pain and inflammation pathways. Research indicates that compounds targeting this receptor may have therapeutic potential as anti-inflammatory and analgesic agents .
Antioxidant and Anticancer Activity
Recent studies have highlighted the antioxidant properties of related adamantane derivatives. For instance, compounds bearing similar structural motifs have shown significant antioxidant activity when tested against free radicals using methods like the DPPH radical scavenging assay. Some derivatives demonstrated antioxidant activity greater than that of ascorbic acid, suggesting potential applications in cancer therapy by mitigating oxidative stress .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of adamantane derivatives. Variations in substituents on the piperazine ring and the methoxy group have been systematically studied to determine their impact on biological activity. For example, modifications that enhance lipophilicity or alter electronic properties can significantly influence receptor binding affinity and selectivity .
Case Studies
Several case studies have been documented, focusing on the synthesis and evaluation of adamantane derivatives:
- Synthesis of Novel Derivatives : A series of novel derivatives were synthesized and evaluated for their anticancer activity against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. These studies revealed that certain modifications led to enhanced cytotoxicity against U-87 cells compared to MDA-MB-231 cells .
- P2X(7) Receptor Antagonism : The compound's ability to inhibit P2X(7)-mediated calcium flux was assessed in vitro, demonstrating its potential as a therapeutic agent in managing pain and inflammation .
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structurally related compounds, emphasizing differences in substituents, physicochemical properties, and biological activities:
*Estimated values based on structural analogs.
Pharmacological and Physicochemical Insights
Adamantane Modifications
- Methoxy vs. Phenoxy Linkers: The target compound’s methoxy linker (vs.
- Salt Form: Dihydrochloride salts (target compound, ) enhance aqueous solubility compared to monohydrochloride or neutral forms.
Piperazine Substituents
- 4-Methoxyphenyl vs. 4-Methyl : The 4-methoxyphenyl group (target) increases electron density and hydrogen-bonding capacity versus 4-methyl , possibly enhancing CNS receptor interactions.
- Ethylpiperazine () : Larger alkyl groups (e.g., ethyl) may prolong metabolic half-life but reduce solubility.
Core Heterocycles
- Triazole-Thione Derivatives () : These compounds exhibit distinct bioactivity (e.g., antimicrobial, anti-inflammatory) due to the triazole-thione core, which is absent in the target compound.
Crystallographic and Stability Data
- Molecular Packing : Adamantane’s rigidity and piperazine’s chair conformation (observed in ) influence crystal stability. The target compound’s dihydrochloride salt likely forms hydrogen-bonded networks for enhanced shelf life .
Q & A
What are the key considerations in the synthetic design of this compound?
Basic Research Question
The synthesis involves coupling adamantane and piperazine moieties under controlled conditions. Critical steps include:
- Catalyst selection : Palladium on carbon (Pd/C) in methanol or dichloromethane facilitates coupling reactions .
- Solvent optimization : Methanol or ethanol is used for reflux to ensure solubility and reaction efficiency .
- Purification : Column chromatography and recrystallization are essential for isolating high-purity products, confirmed via melting point analysis and NMR .
- Reaction monitoring : Intermediate hydrolysis (e.g., acetyl group removal) requires precise pH control to avoid side reactions .
How is the molecular conformation and crystal packing determined for adamantane-piperazine derivatives?
Basic Research Question
X-ray crystallography is the gold standard for structural elucidation:
- Crystallization : Slow evaporation from ethanol yields suitable single crystals .
- Conformational analysis : Adamantane’s rigid structure enforces L-shaped geometry, with piperazine adopting chair conformations. Dihedral angles (e.g., 78–79° between triazole and phenyl rings) are quantified .
- Packing interactions : C-H···π and O-H···N hydrogen bonds stabilize the 3D lattice, validated via crystallographic software (e.g., SHELX) .
How can computational methods optimize reaction pathways for this compound?
Advanced Research Question
Integrate quantum chemistry and machine learning:
- Reaction path search : Density Functional Theory (DFT) identifies transition states and energy barriers for key steps like piperazine alkylation .
- Condition optimization : Machine learning algorithms analyze experimental datasets to predict optimal solvents, temperatures, and catalyst loadings .
- Feedback loops : Experimental data (e.g., NMR yields) refine computational models, accelerating discovery .
How to resolve contradictions between spectroscopic and crystallographic data?
Advanced Research Question
Address discrepancies via multimodal analysis:
- Case study : If IR/Raman spectra suggest a ketone group but X-ray shows a thione, employ DFT-based vibrational frequency calculations to validate the dominant tautomer .
- NMR vs. crystallography : Dynamic processes in solution (e.g., piperazine ring flipping) may cause NMR signal splitting absent in solid-state structures. Variable-temperature NMR or solid-state NMR reconciles these differences .
How does the hydrogen bonding network influence stability?
Advanced Research Question
Hydrogen bonding dictates crystallinity and thermal stability:
- Key interactions : O-H···N (piperazine) and C-H···S (thione) form zigzag chains, extending into 3D networks via π-stacking .
- Stability assays : Thermogravimetric analysis (TGA) correlates decomposition temperatures with hydrogen bond density. For example, stronger O-H···N bonds increase melting points (>430 K) .
What spectroscopic techniques are essential for characterization?
Basic Research Question
Combine multiple methods:
- 1H/13C NMR : Assigns proton environments (e.g., adamantane CH2 vs. piperazine CH2) and confirms substitution patterns .
- Mass spectrometry (ESI-MS/EI-MS) : Verifies molecular weight and detects fragmentation patterns (e.g., loss of HCl in dihydrochloride form) .
- IR/Raman : Identifies functional groups (e.g., C=O, N-H) and monitors reaction progress .
What challenges arise in scaling up synthesis?
Advanced Research Question
Pilot-scale hurdles include:
- Reactor design : Continuous flow systems improve heat/mass transfer for exothermic steps like adamantane functionalization .
- Separation technologies : Membrane filtration or centrifugal partitioning replaces column chromatography for large batches .
- Process simulation : Software (e.g., Aspen Plus) models solvent recovery and waste minimization .
How do steric effects of adamantane influence reactivity?
Advanced Research Question
Adamantane’s bulkiness impacts reaction kinetics:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
